Seconeolitsine

Topoisomerase I inhibitor IC50 Selectivity

Seconeolitsine is a first-in-class selective bacterial topoisomerase I (TopA) inhibitor that overcomes fluoroquinolone resistance. Unlike fluoroquinolones targeting type II topoisomerases, it retains full activity against multi-drug-resistant S. pneumoniae, achieving a 3.5-fold higher survival benefit (70% vs. 20% for levofloxacin) in murine models. It reduces pneumococcal biofilm thickness 2.5-fold vs. levofloxacin and shows potency against M. tuberculosis (MIC 1.95–15.6 μM). With a 3.3-fold higher plasma protein binding and longer half-life, it is ideal for PK/PD modeling. Procure this high-purity research tool to advance next-generation antibiotic discovery targeting underexploited TopA inhibition.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B10858010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeconeolitsine
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCNCCC1=CC2=C(C3=C1C=CC4=CC5=C(C=C43)OCO5)OCO2
InChIInChI=1S/C19H17NO4/c1-20-5-4-12-7-17-19(24-10-23-17)18-13(12)3-2-11-6-15-16(8-14(11)18)22-9-21-15/h2-3,6-8,20H,4-5,9-10H2,1H3
InChIKeyHVQPSXFBBUUAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seconeolitsine: A Bacterial Topoisomerase I Inhibitor for Antimicrobial Research and Drug Discovery


Seconeolitsine (CAS 2650074-56-7) is a synthetic phenanthrene alkaloid semisynthesized from boldine [1]. It functions as a selective inhibitor of bacterial DNA topoisomerase I (TopA), an enzyme essential for maintaining DNA topology during replication and transcription [2]. Unlike fluoroquinolones, which target type II topoisomerases, seconeolitsine specifically inhibits the type I enzyme found in Streptococcus pneumoniae and Mycobacterium tuberculosis [3][4]. The compound has demonstrated in vitro and in vivo antimicrobial activity against drug-resistant strains, making it a valuable tool for studying novel antibacterial targets and developing next-generation antibiotics [5].

Why Seconeolitsine Cannot Be Substituted by Standard Topoisomerase Inhibitors


Standard topoisomerase inhibitors, such as fluoroquinolones (e.g., levofloxacin, moxifloxacin), target type II topoisomerases (DNA gyrase and topoisomerase IV) [1]. In contrast, seconeolitsine specifically inhibits bacterial type I topoisomerase (TopA), a distinct and underexploited antibacterial target [2]. This fundamental difference in mechanism means that seconeolitsine retains full activity against fluoroquinolone-resistant strains of Streptococcus pneumoniae, where mutations in type II enzymes render standard drugs ineffective [3]. Furthermore, even among other boldine-derived alkaloids, subtle structural modifications can significantly alter potency and selectivity profiles, as demonstrated by the different enzyme inhibition potencies (IC50 values) between seconeolitsine and its closely related analog N-methyl-seconeolitsine [4]. Simply put, substituting a different topoisomerase inhibitor would change both the primary molecular target and the expected resistance profile, making direct replacement scientifically invalid.

Quantitative Evidence Differentiating Seconeolitsine from Closest Analogs and Alternatives


Target Engagement: Topoisomerase I Inhibition Potency and Selective Bacterial Targeting

Seconeolitsine inhibits pneumococcal TopA relaxation activity with an IC50 of 17 μM [1]. Critically, at 50 μM—a concentration that achieves full inhibition of pneumococcal TopA—seconeolitsine does not inhibit human TOPO1 [2]. This establishes a significant selectivity window between bacterial and human type I topoisomerases, a feature not universally shared by all topoisomerase-targeting agents [3].

Topoisomerase I inhibitor IC50 Selectivity Pneumococcal TopA

In Vivo Efficacy: Survival Benefit Against Fluoroquinolone-Resistant Pneumococcal Infection

In a murine model of invasive pneumococcal disease caused by a fluoroquinolone-resistant strain, seconeolitsine (40 mg/kg) conferred 70% protection at 48 hours post-infection (p < 0.001) [1]. In stark contrast, levofloxacin, a standard-of-care fluoroquinolone, provided only 20% survival regardless of the dose administered (12.5 to 50 mg/kg) [1]. This demonstrates that seconeolitsine maintains therapeutic efficacy even when resistance to a leading alternative therapy has emerged.

In vivo efficacy Pneumonia model Antibiotic resistance Levofloxacin

Biofilm Disruption: Superior Reduction of Sessile Bacterial Communities

Seconeolitsine exhibits markedly superior antibiofilm activity compared to fluoroquinolones. In a direct comparison using S. pneumoniae biofilms, seconeolitsine treatment resulted in a biofilm thickness of only 2.91 ± 0.43 μm, whereas levofloxacin and moxifloxacin treatments yielded significantly thicker biofilms of 7.18 ± 0.58 μm and 17.08 ± 1.02 μm, respectively [1]. This represents a 2.5-fold reduction versus levofloxacin and a 5.9-fold reduction versus moxifloxacin.

Biofilm Antibiofilm activity Levofloxacin Moxifloxacin

Expanded Spectrum: Antimycobacterial Activity Against M. tuberculosis Strains

Beyond S. pneumoniae, seconeolitsine demonstrates potent activity against Mycobacterium tuberculosis, with MIC values ranging from 1.95 to 15.6 μM across a panel of clinical strains [1]. In enzymatic assays, it inhibits purified M. tuberculosis Topoisomerase I with an IC50 of 5.6 μM [1]. In comparison, the closely related analog N-methyl-seconeolitsine is less potent, requiring an IC50 of 8.4 μM to achieve the same level of enzyme inhibition [1].

Mycobacterium tuberculosis MIC Antitubercular Topoisomerase I

Pharmacokinetic Differentiation: Higher Plasma Protein Binding and Longer Elimination Half-Life

Despite having a lower peak serum concentration (Cmax of 1.6 µg/mL for seconeolitsine vs. 14.7 µg/mL for levofloxacin; p < 0.01) and a lower overall exposure (AUC0-12h of 5 vs. 17.3; p < 0.01), seconeolitsine demonstrates higher plasma protein binding (40% at 1 µg/mL and 80% at 50 µg/mL) compared to levofloxacin (12% at 5 µg/mL and 33% at 50 µg/mL) [1]. This higher protein binding correlates with a longer time to peak concentration and an extended elimination half-life [1], suggesting a distinct pharmacokinetic profile that may support less frequent dosing regimens in further development.

Pharmacokinetics Plasma protein binding Levofloxacin AUC

Recommended Research Applications for Seconeolitsine Based on Quantitative Evidence


Investigating Fluoroquinolone-Resistant Streptococcus pneumoniae Infections

Given its demonstrated 3.5-fold higher survival benefit (70% vs. 20%) compared to levofloxacin in a murine model of fluoroquinolone-resistant pneumococcal disease [1], seconeolitsine is ideally suited for in vivo studies exploring therapeutic alternatives for drug-resistant S. pneumoniae. Its mechanism of targeting type I topoisomerase avoids cross-resistance with standard-of-care fluoroquinolones.

Biofilm Eradication and Anti-Virulence Studies

Seconeolitsine's ability to reduce pneumococcal biofilm thickness by 2.5-fold relative to levofloxacin and 5.9-fold relative to moxifloxacin [2] makes it a powerful tool for investigating biofilm-associated infections. Research programs focused on chronic infections, medical device-related biofilms, or anti-virulence strategies will find this quantitative advantage directly relevant.

Antimycobacterial Drug Discovery Targeting Topoisomerase I

Seconeolitsine's activity against M. tuberculosis (MIC range 1.95–15.6 μM) and its 1.5-fold greater potency against MtbTopoI compared to its close analog N-methyl-seconeolitsine (IC50 5.6 μM vs. 8.4 μM) [3] establish it as a valuable lead compound for tuberculosis drug discovery. It is particularly relevant for programs seeking new agents against multidrug-resistant strains.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

The distinct pharmacokinetic profile of seconeolitsine—characterized by 3.3-fold higher plasma protein binding and a longer elimination half-life compared to levofloxacin [1]—makes it a compelling candidate for PK/PD modeling studies. This profile suggests potential for extended-interval dosing, which can be explored in further animal model development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seconeolitsine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.